1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13F2N5S and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine and its derivatives have been studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various triazole derivatives and assessed their antimicrobial activities, finding some compounds exhibited good to moderate effectiveness against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Liu, Dai, and Fang (2011) synthesized new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety, discussing their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).
Application in Organic Light-Emitting Diodes
This compound and related molecules find use in the fabrication of organic light-emitting diodes (OLEDs). Ge et al. (2008) worked on bipolar molecules for OLEDs, which included derivatives with triphenylamine and benzimidazole moieties, highlighting their thermal stability and good solubility, crucial for effective OLED performance (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
Corrosion Inhibition
The molecule's derivatives have been explored as corrosion inhibitors. Kaya et al. (2016) conducted a study using density functional theory and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives on iron, demonstrating the potential of these compounds in corrosion prevention (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Star-Shaped Single-Polymer Systems
In the field of polymer chemistry, derivatives of this compound have been used in developing star-shaped single-polymer systems with simultaneous RGB emission. Liu et al. (2016) developed a star-shaped polymer that showed potential for saturated white electroluminescence and amplified spontaneous emission, signifying its applicability in advanced polymer-based technologies (Liu, Jiu, Wang, Yi, Zhang, Lai, & Huang, 2016).
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c1-10-2-4-11(5-3-10)14-9-26-18(22-14)16-17(21)25(24-23-16)15-8-12(19)6-7-13(15)20/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCTIOOQQOKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.